molecular formula C18H14N2OS2 B2397400 2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 867040-84-4

2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2397400
CAS No.: 867040-84-4
M. Wt: 338.44
InChI Key: QKWHCCATWVLEEU-UHFFFAOYSA-N
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Description

“2-(4-Methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione” is a chemical compound. It is a type of pyrimidine-thione, a class of compounds known for their antitumor activities . These compounds are synthesized via the conversion of the C=O group into the C=S functional group-based tricyclic pyrimidinone systems .


Synthesis Analysis

The synthesis of such compounds involves the use of Lawesson’s reagent and phosphorus pentasulfide as thionation agents . The process was performed under the combinatorial and parallel synthesis of pyrimidine-based small molecules, along with a one-pot reaction strategy .


Chemical Reactions Analysis

The formation of thiones, such as “2-(4-Methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione”, involves the conversion of the C=O group into the C=S functional group . This process is facilitated by the use of Lawesson’s reagent and phosphorus pentasulfide as thionation agents .

Scientific Research Applications

Corrosion Inhibition

Pyrimidine derivatives, including those with sulfanyl groups, have been studied for their corrosion inhibition properties. For instance, certain pyrimidine-2-thione derivatives have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds operate by adsorbing onto the metal surface, which blocks corrosion processes. Computational studies complement these findings by providing insight into the roles of different substituents on the corrosion inhibition and adsorption behavior (Soltani et al., 2015).

Antitumor and Antibacterial Agents

Pyrimidine derivatives have been synthesized as potential inhibitors of thymidylate synthase (TS), with implications as antitumor and antibacterial agents. The effectiveness of these compounds is attributed to their ability to interfere with TS, an enzyme critical for DNA synthesis in rapidly dividing cells, such as cancer cells. Analogues of pyrimidine with specific substituents have shown potency against human TS, indicating their potential as chemotherapeutic agents (Gangjee et al., 1996).

Molecular Synthesis and Chemical Reactivity

The synthesis and reactivity of pyrimidine derivatives, including those with methylsulfanyl groups, have been extensively studied. These compounds serve as intermediates in the synthesis of more complex molecules with varied biological activities. For example, methods have been developed for the synthesis of oligonucleotides containing pyrimidine derivatives, indicating their utility in molecular biology and drug development (Connolly & Newman, 1989).

Nonlinear Optical Materials

Research into the structural and electronic properties of pyrimidine derivatives has revealed their potential applications in nonlinear optics (NLO). These materials exhibit significant NLO behavior, making them candidates for optoelectronic devices and applications (Hussain et al., 2020).

Antioxidant and Anticorrosive Additives

Some pyrimidine derivatives have been evaluated as antioxidants and corrosion inhibitors in lubricants and fuels. Their effectiveness in these applications can enhance the performance and longevity of mechanical systems and materials (Hassan et al., 2010).

Future Directions

The future directions for “2-(4-Methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione” and similar compounds could involve further exploration of their antitumor activities . There is potential for these compounds to be developed into effective chemotherapeutic agents .

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS2/c1-23-13-8-6-11(7-9-13)16-19-17-14(18(22)20-16)10-12-4-2-3-5-15(12)21-17/h2-9H,10H2,1H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWHCCATWVLEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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